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Compound Name: SR16835
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of SR16835, a novel bifunctional
Nociceptin/Orphanin FQ (NOP) receptor and mu-opioid (MOR) receptor agonist, with existing
opioid-based analgesics and treatments for opioid use disorder. This document synthesizes
preclinical data to evaluate the translational potential of SR16835, focusing on its receptor
binding affinity, functional activity, and in vivo efficacy.

Introduction to SR16835

SR16835 is a novel investigational compound that exhibits a unique pharmacological profile as
a potent full agonist at the NOP receptor and a partial agonist at the MOR. This dual
mechanism of action holds the therapeutic promise of providing potent analgesia with a
reduced side-effect profile, particularly concerning abuse liability and respiratory depression,
which are significant drawbacks of conventional MOR agonists.

Comparative Quantitative Data

The following tables summarize the in vitro and in vivo pharmacological data for SR16835 in
comparison to standard opioid drugs.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)
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Mu-Opioid Kappa-Opioid Delta-Opioid
NOP Receptor . . .
Compound (Ki, nM) Receptor (Ki, Receptor (Ki, Receptor (Ki,
i,n
nM) nM) nM)
SR16835 (as
1.39+0.42 299121 42.7+1.0 >10,000
SR14150)
Morphine >10,000 1-10 30-100 100 - 1000
Buprenorphine ~170 02-1 2-10 5-20
Fentanyl >10,000 01-1 >1000 >1000
Methadone >1000 1-10 >1000 >1000

Note: Data for SR16835 is represented by the closely related compound SR14150 from

available literature.[1][2] Values for comparator drugs are compiled from various sources and

represent a general range.

Table 2: Comparative Functional Activity (EC50, nM and Emax, %)

Compound

NOP Receptor
(EC50, nM)

NOP Receptor
(Emax, %)

Mu-Opioid
Receptor
(EC50, nM)

Mu-Opioid
Receptor
(Emax, %)

SR16835 (as

Partial Agonist

Partial Agonist

Partial Agonist

Partial Agonist

SR14150)
, o 100 (Full
Morphine No Activity 0 10 - 100 )
Agonist)
) ) ) ~50 (Partial
Buprenorphine Partial Agonist Low 1-10 )
Agonist)
o 100 (Full
Fentanyl No Activity 0 1-10 ]
Agonist)
o 100 (Full
Methadone No Activity 0 5-50 )
Agonist)
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Note: Specific EC50 and Emax values for SR14150 were not fully available in the reviewed
literature, but it is characterized as a partial agonist at both NOP and MOR.[1] Values for
comparator drugs are generalized from multiple sources.

Table 3: Comparative In Vivo Antinociceptive Potency (ED50, mg/kg)

Tail-Flick Test (ED50, Hot Plate Test (ED50,
Compound

mgl/kg) mgl/kg)
SR16835 Data Not Available Data Not Available
Morphine 2-10(s.c) 5-15(s.c.)
Buprenorphine 0.05-0.2 (s.c.) 0.1-0.5(s.c)
Fentanyl 0.01-0.05 (s.c.) 0.02-0.1(s.c.)
Methadone 1-5(s.c.) 2-10(s.c)

Note: In vivo potency data for SR16835 was not available in the public domain at the time of
this review. Values for comparator drugs are approximate and can vary based on the specific
experimental conditions.

Signaling Pathways

The therapeutic effects of SR16835 and comparator drugs are mediated through complex
intracellular signaling cascades following receptor activation.
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SR16835 engages both MOR and NOP receptor signaling pathways.

Activation of the MOR by traditional opioids primarily leads to Gai/o protein-mediated inhibition
of adenylyl cyclase, activation of inwardly rectifying potassium channels, and inhibition of
voltage-gated calcium channels, resulting in analgesia. However, it also recruits -arrestin, a
pathway associated with adverse effects like respiratory depression and tolerance.[3] The NOP
receptor, also coupled to Gai/o proteins, produces similar downstream effects on adenylyl
cyclase and ion channels.[4][5][6][7] Crucially, NOP receptor activation can modulate MOR
signaling, potentially attenuating the rewarding effects and other adverse outcomes associated
with MOR agonism.[7]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the
pharmacological profile of opioid compounds.
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Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a compound for a specific receptor.

Prepare cell membranes
expressing the target receptor

l

Incubate membranes with a fixed
concentration of radiolabeled ligand
and varying concentrations of the
test compound (e.g., SR16835)

y

Separate bound from free
radioligand by rapid filtration

y

Quantify radioactivity of the
bound radioligand using a
scintillation counter

l

Analyze data to determine the
IC50 and calculate the Ki value

Click to download full resolution via product page

Workflow for a competitive radioligand binding assay.

Protocol:
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o Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., CHO or
HEK293 cells stably transfected with MOR or NOP receptors) are prepared by
homogenization and centrifugation.

e Incubation: Membranes are incubated in a buffer solution with a known concentration of a
high-affinity radioligand (e.g., [SH]IDAMGO for MOR, or [3H]Nociceptin for NOP) and a range
of concentrations of the unlabeled test compound.

o Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap
the membranes with the bound radioligand.

o Quantification: The radioactivity retained on the filters is measured using liquid scintillation
counting.

o Data Analysis: The concentration of the test compound that inhibits 50% of the specific
binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated
using the Cheng-Prusoff equation.

[35S]GTPyYS Binding Assay

This functional assay measures the extent of G-protein activation following receptor agonism.
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Workflow for a [35S]GTPyS binding assay.

Protocol:

» Membrane Preparation: Similar to the radioligand binding assay, cell membranes expressing
the receptor of interest are used.[8][9][10][11]
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 Incubation: Membranes are incubated in an assay buffer containing GDP, [35S]GTPYS (a
non-hydrolyzable GTP analog), and varying concentrations of the test agonist.[8][9][10][11]

e Reaction Termination: The binding reaction is stopped by rapid filtration.[8][9][10]

e Quantification: The amount of [35S]GTPyYS bound to the Ga subunits on the membranes is
quantified by scintillation counting.[8]

» Data Analysis: The specific binding is plotted against the logarithm of the agonist
concentration to generate a dose-response curve, from which the potency (EC50) and
efficacy (Emax) are determined.[8]

In Vivo Nociception Assays

These assays assess the analgesic properties of a compound in animal models.

4.3.1. Tail-Flick Test
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Workflow for the tail-flick test in mice.

Protocol:

¢ Acclimatization: The mouse is gently restrained with its tail exposed.[12][13][14]
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» Baseline Measurement: A focused beam of radiant heat is applied to the ventral surface of
the tail, and the time taken for the mouse to flick its tail away from the heat source is
recorded as the baseline latency.[12][14][15] A cut-off time is set to prevent tissue damage.
[15]

e Drug Administration: The test compound or vehicle is administered, typically via
subcutaneous or intraperitoneal injection.

o Post-treatment Measurement: The tail-flick latency is measured again at various time points
after drug administration.

o Data Analysis: The analgesic effect is often expressed as the percentage of the maximal
possible effect (%oMPE). The dose that produces a 50% effect (ED50) is calculated from the
dose-response curve.

4.3.2. Hot Plate Test
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Workflow for the hot plate test in mice.

Protocol:

» Acclimatization: The mouse is allowed to acclimate to the testing room.[16][17]
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o Baseline Measurement: The mouse is placed on a metal plate maintained at a constant
temperature (e.g., 52-55°C), and the time until it exhibits a nocifensive response (e.g., licking
a hind paw or jumping) is recorded.[16][18][19] A cut-off time is used to prevent injury.[17]

e Drug Administration: The test compound or vehicle is administered.

o Post-treatment Measurement: The response latency is reassessed at specific intervals after
drug administration.

» Data Analysis: The analgesic effect is quantified, and the ED50 is determined as described
for the tail-flick test.

Conditioned Place Preference (CPP)

This behavioral assay is used to assess the rewarding or aversive properties of a drug.
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Protocol:
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Allow the mouse to freely explore
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'
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i

Post-conditioning (Test):
Place the mouse in the apparatus
without any drug and measure the

time spent in each compartment

i

A significant increase in time spent
in the drug-paired compartment
indicates a rewarding effect
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Workflow for the conditioned place preference test.

e Pre-conditioning Phase: On the first day, each mouse is placed in a two-chambered
apparatus with distinct visual and tactile cues and allowed to explore freely to establish a

baseline preference for either chamber.[20][21][22]

© 2025 BenchChem. All rights reserved. 13/16

Tech Support


https://www.benchchem.com/product/b10770995?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC4310826/
https://www.researchgate.net/figure/Morphine-conditioning-in-a-conditioned-place-preference-CPP-paradigm-elicits_fig1_341548676
https://www.jove.com/t/58384/a-conditioned-place-preference-protocol-for-measuring-incubation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10770995?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

o Conditioning Phase: Over several days, the mouse receives an injection of the test drug and
is confined to one chamber, and on alternate days, it receives a vehicle injection and is
confined to the other chamber.[20][21][22] The drug is typically paired with the initially non-
preferred chamber.

o Test Phase: After the conditioning phase, the mouse is placed back in the apparatus in a
drug-free state, with free access to both chambers. The time spent in each chamber is
recorded.[20][21][22]

o Data Analysis: A significant increase in the time spent in the drug-paired chamber compared
to the pre-conditioning baseline indicates that the drug has rewarding properties.[23]

Translational Potential and Conclusion

The dual agonism of SR16835 at NOP and MOR receptors presents a promising therapeutic
strategy. By activating NOP receptors, SR16835 has the potential to induce analgesia while
simultaneously mitigating the rewarding effects and other adverse side effects mediated by
MOR activation, such as respiratory depression and the development of tolerance and
dependence.

The preclinical data, although limited for SR16835 itself, suggests that bifunctional NOP/MOR
agonists could offer a safer alternative to traditional opioids. Further comprehensive preclinical
studies directly comparing SR16835 with standard-of-care opioids are warranted to fully
elucidate its therapeutic index and translational potential for the management of pain and
opioid use disorder. The detailed experimental protocols provided in this guide offer a
framework for conducting such pivotal comparative studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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